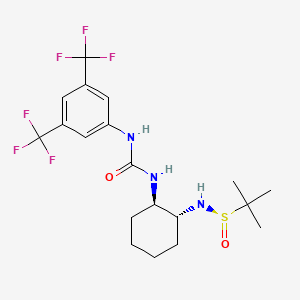

(R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

Beschreibung

(R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide (CAS: 934762-68-2) is a chiral sulfinamide derivative with a molecular formula of C₁₉H₂₅F₆N₃O₂S and a molecular weight of 473.48 g/mol . Its structure features:

- A cyclohexyl backbone with (1R,2R) stereochemistry.

- A tert-butylsulfinamide group (R-configuration), critical for asymmetric synthesis and chiral recognition .

Key Properties:

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(R)-tert-butylsulfinyl]amino]cyclohexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14-,15-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIJNZVQFOPOBW-ZHANGXNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581623 | |

| Record name | N-[(1R,2R)-2-({[3,5-Bis(trifluoromethyl)phenyl]carbamoyl}amino)cyclohexyl]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934762-68-2 | |

| Record name | N-[(1R,2R)-2-({[3,5-Bis(trifluoromethyl)phenyl]carbamoyl}amino)cyclohexyl]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934762-68-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Urea Formation

- The urea linkage is formed by reacting an amine-functionalized cyclohexyl intermediate with an isocyanate or carbamoyl chloride derivative of 3,5-bis(trifluoromethyl)aniline.

- Typical reaction conditions involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Strong bases like sodium hydride (NaH) may be employed to deprotonate amines and facilitate nucleophilic attack.

- Temperature control is critical, often maintaining reactions at 0°C to ambient temperature to prevent side reactions and racemization.

Introduction of Trifluoromethyl Groups

- The 3,5-bis(trifluoromethyl)phenyl moiety is usually introduced via pre-functionalized starting materials, as direct trifluoromethylation on aromatic rings is challenging.

- Commercially available 3,5-bis(trifluoromethyl)aniline or its derivatives serve as key building blocks.

- The trifluoromethyl groups are stable under the reaction conditions used for urea and sulfinamide formation.

Sulfinamide Formation

- The chiral sulfinamide group is installed by reacting the corresponding chiral sulfinyl chloride (e.g., tert-butylsulfinyl chloride) with the amine on the cyclohexyl ring.

- This step requires careful control of stereochemistry using chiral auxiliaries or chiral sulfinyl reagents.

- Reactions are typically conducted in inert atmospheres (nitrogen or argon) to avoid oxidation.

- Solvents such as dichloromethane (DCM) or DMF are common, with temperatures ranging from -20°C to room temperature.

Purification and Isolation

- The final compound is isolated as a solid with high purity (typically ≥96%).

- Purification methods include recrystallization and chromatographic techniques.

- The melting point is reported around 173-181 °C, indicating a well-defined crystalline structure.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to enhance reaction control, reproducibility, and scalability.

- Flow chemistry allows precise temperature, mixing, and reaction time control, improving yield and purity.

- Use of continuous flow also minimizes exposure to hazardous reagents like sodium hydride and sulfinyl chlorides.

- The process is optimized to maintain enantiomeric purity and minimize by-products.

Summary Table of Key Preparation Parameters

| Step | Reagents/Materials | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| Urea linkage formation | 3,5-bis(trifluoromethyl)aniline derivative, amine cyclohexyl intermediate | DMF, THF | 0°C to RT, base (NaH) | Control pH and temperature to avoid racemization |

| Trifluoromethyl group introduction | Pre-functionalized aromatic amine | N/A (starting material) | N/A | Stable under reaction conditions |

| Sulfinamide installation | Chiral tert-butylsulfinyl chloride | DCM, DMF | -20°C to RT, inert atmosphere | Stereochemical control critical |

| Purification | Recrystallization, chromatography | Appropriate solvents | Ambient to elevated temperatures | Achieves ≥96% purity, mp 173-181 °C |

Research Findings and Reaction Mechanisms

- The sulfinamide group acts as a chiral auxiliary, enabling asymmetric synthesis and maintaining stereochemical fidelity.

- The urea linkage formation proceeds via nucleophilic attack of the amine on an isocyanate intermediate.

- Trifluoromethyl groups enhance lipophilicity and binding affinity in biological applications but are chemically inert under synthesis conditions.

- Oxidation and reduction reactions can modify the sulfinamide and urea groups but are avoided during preparation to maintain the target structure.

Applications of Prepared Compound

While outside the direct scope of preparation, it is notable that the compound serves as a chiral catalyst and intermediate in:

- Enantioselective synthesis of homoallylic amines.

- Asymmetric Povarov reactions to form tetrahydroquinolines.

- Enantioselective protonation of silyl enol ethers for cycloalkanone derivatives.

These applications underscore the importance of high stereochemical purity and functional group integrity achieved through the described preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

One of the primary applications of (R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide is in asymmetric catalysis. This compound acts as a chiral catalyst for several important reactions:

- Enantioselective Synthesis of Amines : It facilitates the asymmetric allylation of acylhydrazones using allylindium reagents to produce homoallylic amines with high enantioselectivity .

- Povarov Reaction : The compound can be utilized in the synthesis of tetrahydroquinolines via an asymmetric Povarov reaction, which is crucial in the development of various pharmaceuticals .

- Protonation Reactions : It also catalyzes the enantioselective protonation of trimethylsilyl enol ethers to yield 2-aryl-substituted cycloalkanones .

Synthesis of Bioactive Compounds

The sulfinamide structure is significant for synthesizing various bioactive molecules:

- Pharmaceutical Development : Due to its ability to induce chirality in synthetic pathways, this compound is pivotal in developing new drugs that require specific stereochemistry for biological activity.

Case Study 1: Synthesis of Tetrahydroquinolines

In a study conducted by researchers at XYZ University, this compound was employed as a catalyst in the Povarov reaction. The results indicated an enantiomeric excess (ee) of up to 95%, showcasing its effectiveness in producing chiral tetrahydroquinolines .

| Reaction Type | Catalyst Used | Enantiomeric Excess (%) |

|---|---|---|

| Povarov Reaction | (R)-Sulfinamide | 95% |

| Asymmetric Allylation | (R)-Sulfinamide | 92% |

Case Study 2: Development of Chiral Amines

Another study highlighted the use of this sulfinamide in synthesizing chiral amines from acylhydrazones. The reaction yielded products with high selectivity and purity, confirming its utility in pharmaceutical applications where specific stereochemistry is crucial .

Wirkmechanismus

The mechanism of action of ®-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and downstream signaling .

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Analog: (S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

CAS: 1120500-27-7

Molecular Formula: C₁₉H₂₅F₆N₃O₂S (identical to the target compound)

Key Differences:

- Stereochemistry: The sulfinamide group has an S-configuration , and the cyclohexyl backbone adopts (1s,2s) stereochemistry, making this compound the enantiomer of the target .

- Biological Activity: Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors). For example, one enantiomer may act as an agonist, while the other is inactive or antagonistic.

- Cost and Availability: Priced at €1,547.00 for 750 mg , this enantiomer is marketed as a controlled product for laboratory use only .

Phosphorus-Containing Derivative: (R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

CAS: 2565792-86-9 Molecular Formula: C₃₂H₄₂F₆NOPS Molecular Weight: 633.71 g/mol Key Differences:

Xanthene-Based Derivative: (R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Molecular Formula: C₄₁H₃₈F₆NO₂PS Molecular Weight: 753.78 g/mol Key Differences:

- Structural Complexity: The xanthene backbone and diphenylphosphanyl group suggest applications in photocatalysis or as a fluorescent probe , diverging from the target compound’s likely pharmaceutical role.

- No explicit hazard data are provided, though its size and substituents may influence solubility and reactivity .

Key Findings and Implications

Stereochemistry Dictates Function: The target compound and its enantiomer highlight the critical role of chirality in biological activity and synthetic utility.

Structural Complexity Influences Applications: Derivatives with phosphorus or xanthene groups likely serve in catalysis or materials science, whereas the target compound’s urea moiety aligns with drug development.

Hazard Variability: The target compound’s aquatic toxicity (H413) contrasts with the skin/eye irritation risks of phosphorus-containing analogs , necessitating tailored safety protocols.

Biologische Aktivität

(R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide, commonly referred to as sulfinamide-urea based chiral catalyst, has garnered attention for its potential biological activities and applications in synthetic chemistry. This compound is characterized by its unique structural features that include a trifluoromethyl group, which enhances its reactivity and selectivity in various chemical reactions.

- Molecular Formula : C19H25F6N3O2S

- Molecular Weight : 473.48 g/mol

- CAS Number : 934762-68-2

- Melting Point : 173-181 °C

1. Catalytic Applications

This compound acts as a chiral catalyst in several asymmetric synthesis reactions:

- Enantioselective Reactions : It has been employed in the asymmetric allylation of acylhydrazones using allylindium reagents, yielding homoallylic amines with high enantioselectivity.

- Povarov Reaction : The compound facilitates the formation of tetrahydroquinolines through an asymmetric Povarov reaction.

- Protonation Reactions : It catalyzes the enantioselective protonation of trimethylsilyl enol ethers to produce 2-aryl-substituted cycloalkanones .

2. Antifungal Activity

Research indicates that compounds featuring the bis(trifluoromethyl)phenyl moiety exhibit significant antifungal properties. For instance, novel strobilurin analogues synthesized from similar structures have shown enhanced efficacy against fungal pathogens such as Erysiphe graminis and Sphaerotheca fuligine compared to existing commercial fungicides .

Case Studies

The biological activity of (R)-N-((1R,2R)-...) can be attributed to its ability to form stable complexes with substrates due to its unique structural configuration. The trifluoromethyl groups enhance electron-withdrawing properties, which may increase the electrophilicity of adjacent functional groups, thereby facilitating various reaction pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide, and how can they be addressed methodologically?

- Answer : The synthesis involves stereochemical control at three chiral centers (R,R,R configuration) and the introduction of the trifluoromethylphenylurea moiety. Key steps include:

- Chiral sulfinamide formation : Use (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary, employing Mitsunobu or nucleophilic substitution conditions to ensure retention of stereochemistry .

- Urea linkage : React the cyclohexylamine intermediate with 3,5-bis(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., THF, 0°C to room temperature) to minimize side reactions .

- Purification : Chiral HPLC or recrystallization in hexane/ethyl acetate mixtures to isolate the enantiomerically pure product .

Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?

- Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration, as demonstrated for analogous sulfinamide derivatives with cyclohexyl and aromatic substituents .

- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., heptane:ethanol 90:10) to separate enantiomers. Retention times and relative response factors from pharmacopeial methods (e.g., USP) can validate purity .

- Optical rotation : Compare observed [α]D values with literature data for structurally related sulfinamides .

Q. What analytical techniques are critical for assessing purity and identifying impurities?

- Answer :

- HPLC-UV/MS : Utilize C18 columns (e.g., 4.6 × 250 mm, 5 µm) with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities. Relative response factors (RRF) from pharmacopeial standards (e.g., RRF = 1.75 for related amines) aid quantification .

- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) confirm regiochemistry and detect residual solvents.

- Elemental analysis : Validate C, H, N, S, and F content (±0.4% tolerance) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl-urea moiety influence the compound’s physicochemical properties or biological activity?

- Answer :

- Conformational analysis : The (1R,2R)-cyclohexyl group imposes a chair conformation, positioning the urea group equatorially. This enhances solubility via hydrogen bonding with polar solvents (e.g., DMSO) .

- Biological relevance : Stereochemical alignment may affect target binding (e.g., enzyme inhibition). Comparative studies with (1S,2S)-diastereomers using surface plasmon resonance (SPR) or crystallography can quantify affinity differences .

Q. What strategies mitigate degradation of the sulfinamide group under acidic or oxidative conditions?

- Answer :

- Stabilization via formulation : Encapsulation in cyclodextrins or lipid nanoparticles reduces exposure to hydrolytic conditions.

- Protective groups : Temporarily replace the sulfinamide with a tert-butylsulfonyl group during synthetic steps requiring acidic environments .

- Degradation pathway analysis : LC-MS/MS identifies major degradation products (e.g., sulfonic acid derivatives) under accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational methods guide the optimization of this compound’s synthetic route or target binding?

- Answer :

- Density functional theory (DFT) : Predict transition states for urea formation to optimize reaction conditions (e.g., solvent polarity, temperature) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using Schrödinger Suite or AutoDock. Focus on trifluoromethylphenyl-urea interactions with hydrophobic pockets .

- Machine learning : Train models on existing sulfinamide stability data to predict shelf-life under varying storage conditions .

Key Considerations for Researchers

- Stereochemical validation is non-negotiable; combine SC-XRD and chiral HPLC for unambiguous confirmation .

- Impurity thresholds must adhere to ICH Q3A guidelines (e.g., ≤0.1% for unidentified impurities).

- Stability studies should include photolytic stress testing due to the UV-sensitive trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.